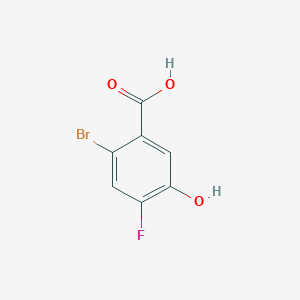
2-Bromo-4-fluoro-5-hydroxybenzoic acid
描述
2-Bromo-4-fluoro-5-hydroxybenzoic acid is an aromatic compound with the molecular formula C7H4BrFO3 It is characterized by the presence of bromine, fluorine, and hydroxyl functional groups attached to a benzoic acid core
作用机制
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-4-fluoro-5-hydroxybenzoic acid . These factors can include pH, temperature, and the presence of other molecules, which can affect the compound’s solubility, stability, and interactions with its targets.
生化分析
Biochemical Properties
2-Bromo-4-fluoro-5-hydroxybenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, with the compound binding to active sites or allosteric sites on the enzymes, thereby modulating their activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may alter the expression of specific genes involved in metabolic processes, leading to changes in the production of key metabolites. Additionally, it can impact cell signaling pathways by interacting with receptors or signaling molecules, thereby modulating cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes or receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in metabolic processes or gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can have toxic or adverse effects, including cellular damage or disruption of metabolic processes. Threshold effects have been observed, where the compound’s impact changes significantly at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may inhibit or activate enzymes involved in the breakdown or synthesis of key metabolites, thereby affecting overall metabolic processes. These interactions can lead to changes in the levels of specific metabolites, impacting cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters or binding proteins, influencing its localization and accumulation. For instance, it may be transported into cells via specific transporters, where it can then interact with intracellular targets. The distribution of the compound within tissues can also affect its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence metabolic processes or interact with mitochondrial enzymes. The localization of the compound can significantly impact its overall effects on cellular function .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-5-hydroxybenzoic acid typically involves the bromination and fluorination of a hydroxybenzoic acid derivative. One common method includes:
Bromination: Starting with 4-fluoro-5-hydroxybenzoic acid, bromination is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: The fluorination step can be achieved using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or similar reagents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反应分析
Types of Reactions
2-Bromo-4-fluoro-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to an alkyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
科学研究应用
2-Bromo-4-fluoro-5-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
- 2-Bromo-5-fluoro-4-hydroxybenzoic acid
- 2-Fluoro-4-hydroxybenzoic acid
- 5-Bromo-2-fluoro-3-hydroxybenzoic acid
Uniqueness
2-Bromo-4-fluoro-5-hydroxybenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of both bromine and fluorine atoms in specific positions allows for selective reactions and modifications, making it a valuable compound in synthetic chemistry and research.
属性
IUPAC Name |
2-bromo-4-fluoro-5-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRRQMEMDKNSMOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701271794 | |
| Record name | Benzoic acid, 2-bromo-4-fluoro-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701271794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91659-19-7 | |
| Record name | Benzoic acid, 2-bromo-4-fluoro-5-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91659-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-bromo-4-fluoro-5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701271794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


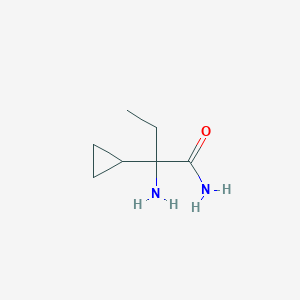
![2,2,2-trifluoroethyl N-{4-[ethyl(propan-2-yl)amino]phenyl}carbamate](/img/structure/B1376729.png)
amine](/img/structure/B1376730.png)
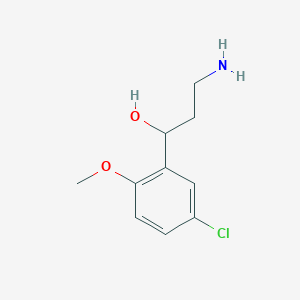
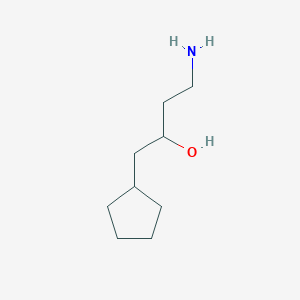
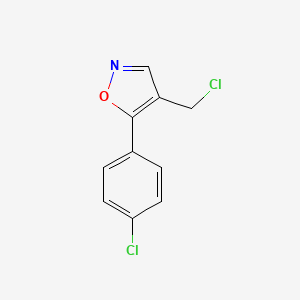
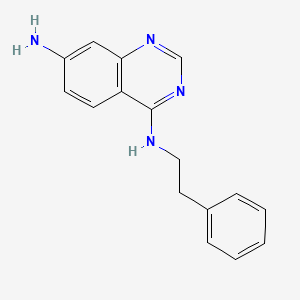

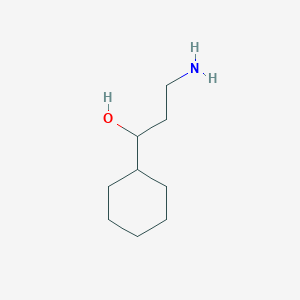
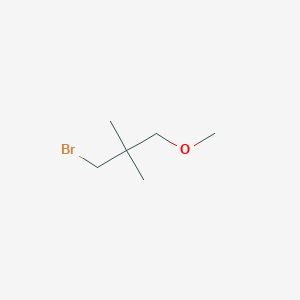
![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1376745.png)

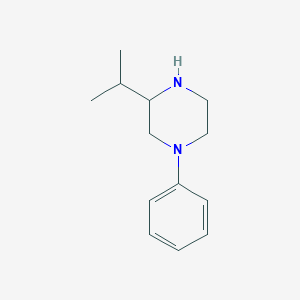
![2-[5-(propan-2-yl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid](/img/structure/B1376750.png)
